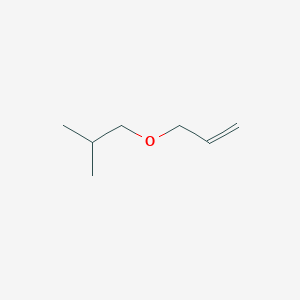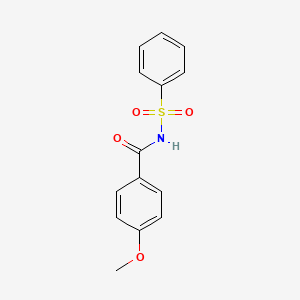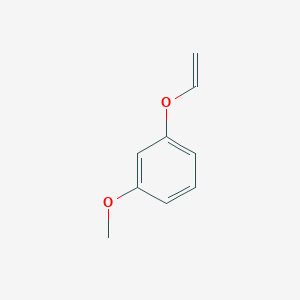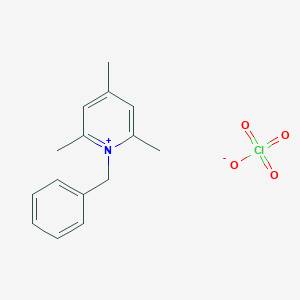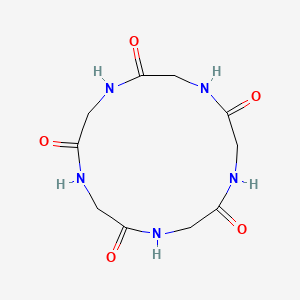
Phosphorodithioic acid, O,O-diethyl S-(phenylethynyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorodithioic acid, O,O-diethyl S-(phenylethynyl) ester is an organophosphorus compound with the molecular formula C12H15O2PS2 It is a derivative of phosphorodithioic acid, where the hydrogen atoms are replaced by diethyl and phenylethynyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorodithioic acid, O,O-diethyl S-(phenylethynyl) ester typically involves the reaction of phosphorodithioic acid with diethyl and phenylethynyl reagents under controlled conditions. One common method is the esterification of phosphorodithioic acid with diethyl alcohol and phenylethynyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Phosphorodithioic acid, O,O-diethyl S-(phenylethynyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol or thiol derivatives.
Substitution: The phenylethynyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various substituted phosphorodithioic acid esters.
Aplicaciones Científicas De Investigación
Phosphorodithioic acid, O,O-diethyl S-(phenylethynyl) ester has several scientific research applications:
Biology: Investigated for its potential as an enzyme inhibitor, particularly in studies related to phosphatases and kinases.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the formulation of lubricants and additives for enhancing the performance of industrial oils.
Mecanismo De Acción
The mechanism of action of Phosphorodithioic acid, O,O-diethyl S-(phenylethynyl) ester involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparación Con Compuestos Similares
Similar Compounds
Phosphorodithioic acid, O,O-diethyl ester: A simpler derivative without the phenylethynyl group.
Phosphorodithioic acid, S-[(tert-butylthio)methyl] O,O-diethyl ester: Contains a tert-butylthio group instead of phenylethynyl.
Uniqueness
Phosphorodithioic acid, O,O-diethyl S-(phenylethynyl) ester is unique due to the presence of the phenylethynyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s reactivity and specificity towards certain molecular targets, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
21099-04-7 |
|---|---|
Fórmula molecular |
C12H15O2PS2 |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
diethoxy-(2-phenylethynylsulfanyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C12H15O2PS2/c1-3-13-15(16,14-4-2)17-11-10-12-8-6-5-7-9-12/h5-9H,3-4H2,1-2H3 |
Clave InChI |
VEJDOFOWOWAMCE-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=S)(OCC)SC#CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1'-[(3-Isocyanato-1,2-phenylene)bis(methylene)]bis(2-isocyanatobenzene)](/img/structure/B14711413.png)
